(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
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Overview
Description
(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a complex organic compound that features both a carboxylic acid and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of (Z)-But-2-enedioic acid: This can be synthesized via the isomerization of maleic acid.
Synthesis of N-methyl-1-(oxolan-2-yl)-2-phenylethanamine: This might involve the reaction of N-methyl-2-phenylethanamine with oxirane under acidic conditions to form the oxolan ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: The compound could undergo nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar carboxylic acid groups.
N-methyl-2-phenylethanamine derivatives: Compounds with similar amine groups.
Uniqueness
The combination of the (Z)-But-2-enedioic acid and N-methyl-1-(oxolan-2-yl)-2-phenylethanamine moieties in a single molecule could confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C4H4O4/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;5-3(6)1-2-4(7)8/h2-4,6-7,12-14H,5,8-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVCMTKUTMIWCB-BTJKTKAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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